2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane
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Overview
Description
2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane is an organic compound with the molecular formula C26H38. It is known for its unique structure, which includes two tert-butylphenyl groups attached to a central butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane typically involves the reaction of tert-butylbenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired product with a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane has several scientific research applications:
Polymer Chemistry: It is used as a flame retardant synergist in polymer materials, enhancing their flame resistance without compromising their mechanical properties.
Materials Science: The compound is studied for its potential to improve the stability and performance of polymeric materials.
Biological Research: Its derivatives are investigated for their potential biological activities, including cell growth inhibition.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane involves its interaction with specific molecular targets and pathways. For instance, its flame retardant properties are attributed to its ability to interfere with the combustion process at a molecular level. In biological systems, its derivatives may inhibit cell growth by interacting with cellular pathways involved in proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound is structurally similar but lacks the tert-butyl groups, which can affect its chemical properties and applications.
4-tert-Butylphenylacetylene: Another related compound with different functional groups, leading to distinct reactivity and uses.
Uniqueness
2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane is unique due to the presence of tert-butyl groups, which enhance its stability and make it suitable for specific applications in polymer chemistry and materials science .
Properties
CAS No. |
5171-91-5 |
---|---|
Molecular Formula |
C26H38 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C26H38/c1-23(2,3)19-11-15-21(16-12-19)25(7,8)26(9,10)22-17-13-20(14-18-22)24(4,5)6/h11-18H,1-10H3 |
InChI Key |
VKUOFKIWVLOZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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